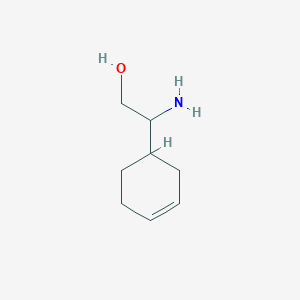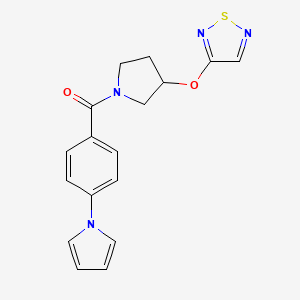
(3-((1,2,5-噻二唑-3-基)氧基)吡咯烷-1-基)(4-(1H-吡咯-1-基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone is a synthetic organic molecule that exhibits intriguing chemical and biological properties It comprises a thiadiazole moiety, a pyrrolidine ring, and a pyrrole-substituted benzene structure
科学研究应用
Chemistry
In chemistry, (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone serves as a versatile building block for the synthesis of more complex molecules. Its functional groups enable its incorporation into various chemical frameworks.
Biology and Medicine
In the biological and medical fields, this compound shows promise due to its potential as a pharmacophore. It could be investigated for its activity against various biological targets, including enzymes, receptors, and microbial pathogens. Research may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industrial applications, the compound can be utilized in material science for the development of novel polymers or as a precursor in the synthesis of specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone can be approached through multi-step organic reactions:
Formation of the Thiadiazole Ring: : Initially, the 1,2,5-thiadiazole core can be synthesized through a cyclization reaction involving thiocyanate and hydrazine under acidic conditions.
Coupling with Pyrrolidine: : Next, the thiadiazole ring is functionalized with an appropriate leaving group (e.g., halogen) and subsequently reacted with pyrrolidine to form the desired ether linkage.
Pyrrole Substitution on Benzene: : The 4-(1H-pyrrol-1-yl)phenyl group can be prepared via a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid-substituted pyrrole.
Final Coupling: : The final compound is then obtained by coupling the intermediate products through a Friedel-Crafts acylation reaction, utilizing suitable catalysts and conditions to achieve high yield and purity.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes typically involves optimizing the reaction conditions to maximize yield and reduce the number of steps. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone: undergoes several types of chemical reactions:
Oxidation: : The thiadiazole and pyrrole rings can undergo oxidation reactions, leading to the formation of oxides or other derivatives.
Reduction: : Reduction reactions can target the ketone group within the compound, converting it to alcohol.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: : Electrophilic aromatic substitution typically involves reagents like halogens (for halogenation) or alkyl halides (for alkylation).
Major Products Formed
Major products formed from these reactions include oxidized thiadiazole derivatives, reduced alcohol forms, and substituted benzene derivatives.
作用机制
The mechanism of action for (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone involves its interaction with specific molecular targets. These may include enzymes involved in metabolic pathways or receptors that modulate physiological responses. The compound’s structure allows it to bind to these targets, initiating a series of biochemical reactions that lead to its observed effects.
相似化合物的比较
Similar Compounds
(3-(1,2,4-thiadiazol-5-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone
(3-((1,3,4-thiadiazol-2-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone
(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-imidazol-1-yl)phenyl)methanone
Highlighting Uniqueness
(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone: is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This structural specificity allows it to engage in unique interactions and reactions not typically seen in closely related compounds.
属性
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(13-3-5-14(6-4-13)20-8-1-2-9-20)21-10-7-15(12-21)23-16-11-18-24-19-16/h1-6,8-9,11,15H,7,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDQDPWBJSTMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
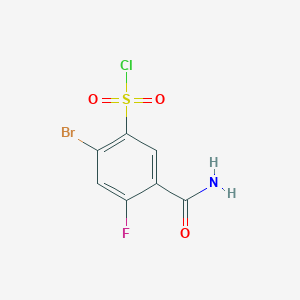
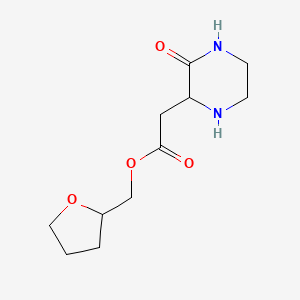
![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)
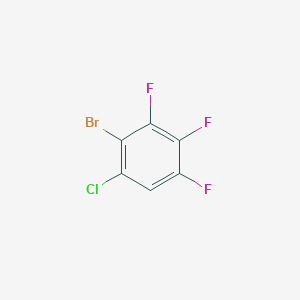
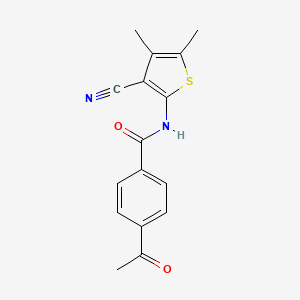
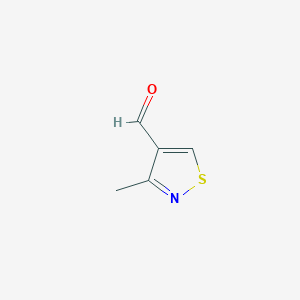
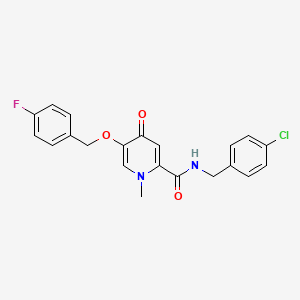
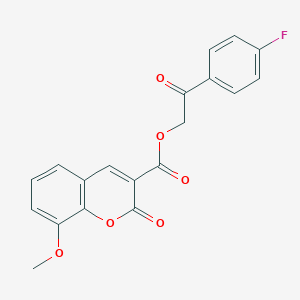
![1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2363922.png)
![N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363924.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2363925.png)
![N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2363927.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide](/img/structure/B2363928.png)
